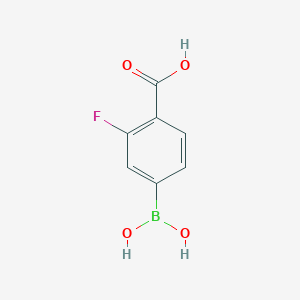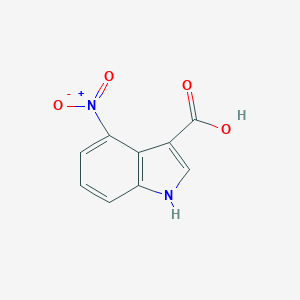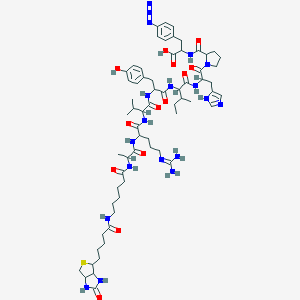
Biotin-nonapeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-nonapeptide is a synthetic peptide that has been widely used in scientific research due to its unique properties. This peptide is composed of nine amino acids and has been shown to have various biochemical and physiological effects. In
科学的研究の応用
Biotin-nonapeptide has been widely used in scientific research as a tool for studying protein-protein interactions. The biotin molecule attached to the peptide allows for the specific binding of biotinylated proteins, which can then be isolated and identified. This method has been used to study a wide range of biological processes, including signal transduction, protein folding, and enzyme activity.
作用機序
The mechanism of action of biotin-nonapeptide is based on its ability to bind to biotin-binding proteins (BBPs). BBPs are a family of proteins that bind to biotin with high affinity. Biotin-nonapeptide can be used to selectively bind to specific BBPs, allowing for the isolation and identification of biotin-binding proteins in complex mixtures.
生化学的および生理学的効果
Biotin-nonapeptide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase. It has also been shown to modulate the activity of transcription factors, such as the peroxisome proliferator-activated receptor gamma (PPARγ).
実験室実験の利点と制限
One of the main advantages of biotin-nonapeptide is its ability to selectively bind to biotin-binding proteins. This allows for the isolation and identification of specific proteins in complex mixtures. However, one limitation of biotin-nonapeptide is its relatively large size, which may limit its ability to penetrate cell membranes and interact with intracellular proteins.
将来の方向性
There are several future directions for research on biotin-nonapeptide. One area of interest is the development of new biotin-nonapeptide analogs with improved properties, such as increased membrane permeability. Another area of interest is the application of biotin-nonapeptide in drug discovery, as it has the potential to be used as a tool for identifying new drug targets. Additionally, biotin-nonapeptide could be used in the development of biosensors for the detection of biotin-binding proteins in complex mixtures.
合成法
Biotin-nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The biotin molecule is then attached to the N-terminus of the peptide using a coupling reagent. This method allows for the production of high-purity biotin-nonapeptide with a high yield.
特性
CAS番号 |
115082-72-9 |
|---|---|
製品名 |
Biotin-nonapeptide |
分子式 |
C65H95N19O13S |
分子量 |
1382.6 g/mol |
IUPAC名 |
3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97) |
InChIキー |
FIBWPHUPYJOTDZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |
配列 |
ARVYXHPX |
同義語 |
Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH biotin-nonapeptide biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



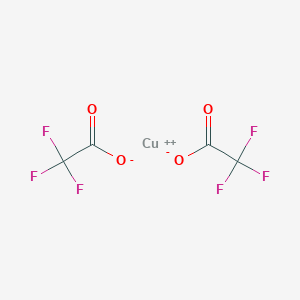
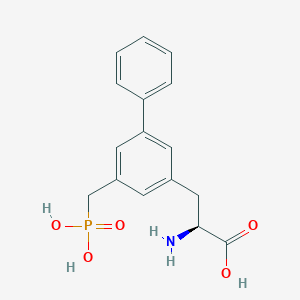
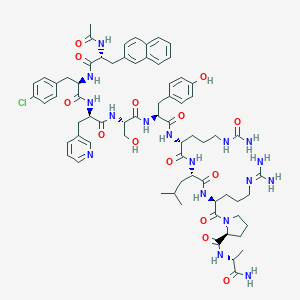
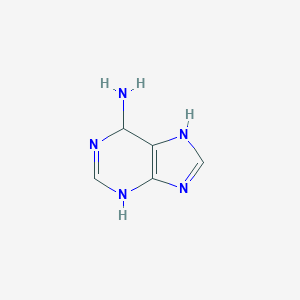
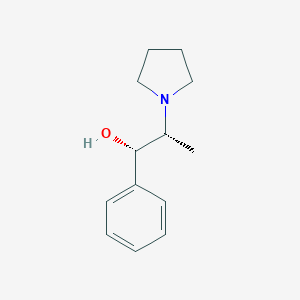

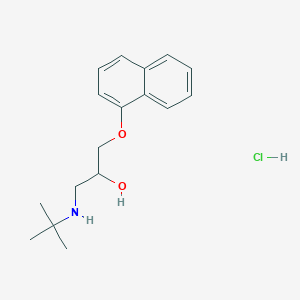
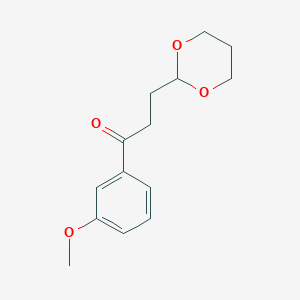
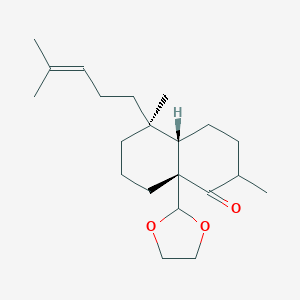
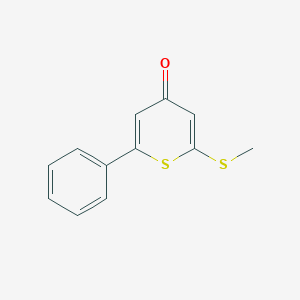
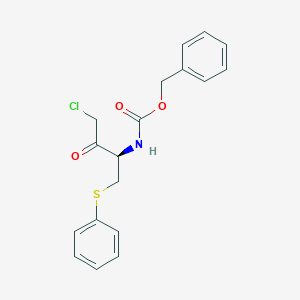
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
